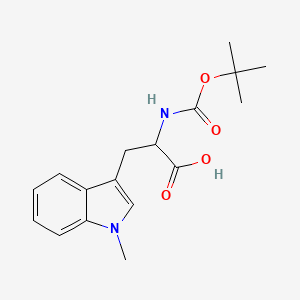

Boc-1-methyl-DL-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-1-methyl-DL-tryptophan typically involves the protection of the amino group of 1-methyl-DL-tryptophan with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-1-methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.

Reduction: The compound can be reduced using hydrogenation techniques.

Substitution: The Boc group can be removed under acidic conditions to yield 1-methyl-DL-tryptophan.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound.

Substitution: 1-methyl-DL-tryptophan.

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Boc-1-methyl-DL-tryptophan functions as an immunomodulator, influencing tryptophan metabolism and immune responses.

- Mechanism of Action : Studies have shown that this compound can inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is responsible for the catabolism of tryptophan into kynurenine. This inhibition can lead to increased levels of tryptophan and its metabolites, such as kynurenic acid (KYNA), which has been linked to various immunomodulatory effects .

- Research Findings : A study conducted on mice demonstrated that treatment with 1-methyltryptophan (a related compound) resulted in elevated levels of KYNA, suggesting a shift in tryptophan metabolism that favors immune activation rather than suppression .

Cancer Research

This compound has significant implications in cancer therapy, particularly concerning IDO expression in tumors.

- IDO Inhibition : The overexpression of IDO in tumors is often associated with poor prognosis due to its role in creating an immunosuppressive environment. Inhibiting IDO can reverse this effect and enhance anti-tumor immunity .

- Case Studies : In a study involving various tumor types, consistent IDO expression was observed, and subsequent treatment with IDO inhibitors led to slowed tumor growth in murine models . The potential for this compound as an adjunct therapy in cancer treatments is being explored further.

Biochemical Tool for Metabolic Studies

This compound serves as a valuable tool for investigating metabolic pathways involving tryptophan.

- Metabolic Pathway Analysis : The compound has been used to study the kynurenine pathway, which is crucial for understanding the metabolic fate of tryptophan under various physiological conditions. Its ability to modulate metabolite levels allows researchers to dissect complex biochemical pathways effectively .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Boc-1-methyl-DL-tryptophan involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction is facilitated by the indole ring, which mimics the structure of natural substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-methyl-DL-tryptophan: Lacks the Boc protecting group, making it less stable.

Boc-tryptophan: Similar structure but without the methyl group on the indole ring.

Uniqueness

Boc-1-methyl-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methyl group on the indole ring. This combination enhances its stability and makes it suitable for a wide range of applications .

Biologische Aktivität

Boc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for various bioactive compounds. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group at the 1-position of the indole ring. These modifications enhance its stability and solubility, making it suitable for various biochemical applications, particularly in immunology and cancer therapy.

This compound has been primarily studied for its immunomodulatory properties , particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is involved in the catabolism of tryptophan along the kynurenine pathway, which plays a significant role in immune regulation and tumor immune evasion. By inhibiting IDO, this compound can enhance T-cell responses, suggesting its potential application in cancer immunotherapy .

Key Findings:

- IDO Inhibition : this compound effectively inhibits IDO activity, leading to increased levels of downstream metabolites such as kynurenic acid while decreasing kynurenine levels. This shift in tryptophan metabolism is associated with enhanced T-cell activity.

- Immunological Effects : Studies indicate that treatment with this compound can modulate immune responses by increasing tryptophan and its metabolites, thereby impacting T-cell proliferation and function .

Comparative Analysis with Other Tryptophan Derivatives

The following table summarizes the structural features and biological activities of various tryptophan derivatives, including this compound:

Case Study 1: Immunomodulatory Effects

In a study involving murine splenocytes, treatment with this compound demonstrated significant modulation of tryptophan metabolism. The compound led to increased production of kynurenic acid while reducing kynurenine levels, indicating a favorable shift towards T-cell activation .

Case Study 2: Cancer Therapy Potential

Research has shown that this compound may enhance anti-tumor immunity by reversing IDO-mediated immunosuppression. In animal models, inhibition of IDO resulted in slowed tumor growth and improved survival rates .

Eigenschaften

IUPAC Name |

3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPBREBKPBFZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.